2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S4/c22-12(9-24-8-11-4-2-1-3-5-11)19-15-20-21-16(27-15)26-10-13(23)18-14-17-6-7-25-14/h1-7H,8-10H2,(H,17,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNPXDCORNFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3-thiazole ring: The synthesis begins with the formation of the 1,3-thiazole ring through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Carbamoylation: The thiazole derivative is then carbamoylated using an appropriate isocyanate to introduce the carbamoyl group.
Thiadiazole ring formation: The carbamoylated thiazole is further reacted with a thiourea derivative to form the 1,3,4-thiadiazole ring.
Acetamide linkage: Finally, the thiadiazole derivative is coupled with 2-(benzylsulfanyl)acetic acid under peptide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, its sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to protein inactivation.
Comparison with Similar Compounds
Core Heterocycle Variations
- N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide (): This analogue replaces the thiazol-2-yl-carbamoylmethyl group with a piperidine-substituted acetamide. Single-crystal X-ray analysis confirmed a planar thiadiazole-acetamide structure with intramolecular S···O hypervalent interactions (2.628 Å), stabilizing the conformation .
5-Substituted 1,3,4-Thiadiazol-2-yl-Sulfanylacetic Acid Derivatives () :
These derivatives feature variable R-groups (e.g., alkyl, aryl) on the thiadiazole ring. The target compound’s benzylsulfanyl and thiazolyl-carbamoylmethyl groups offer enhanced lipophilicity and hydrogen-bonding capacity compared to simpler alkyl substituents .- 1,3,4-Oxadiazole Analogues (): Replacing the thiadiazole core with oxadiazole (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) alters electronic properties.
Substituent Modifications
- N-Aryl vs. However, it may reduce solubility compared to the target compound’s thiazolyl-carbamoyl group . N-(2-Trifluoromethylphenyl) Derivative (): The trifluoromethyl group increases lipophilicity and metabolic resistance, but its steric bulk may hinder target engagement compared to the smaller thiazole ring .
Benzothiazole-Containing Analogues () :
The benzothiazole substituent in 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide introduces additional aromaticity and metal-binding sites, which could enhance anticancer activity but complicate synthesis .
Comparative Data Table
*Predicted based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
